molecular formula C12H15ClN2O B2771032 (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone CAS No. 916164-60-8

(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone

Cat. No.: B2771032
CAS No.: 916164-60-8
M. Wt: 238.72
InChI Key: UZILIFILTHTXPG-UHFFFAOYSA-N
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Description

(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone is a synthetic organic compound featuring a piperidinyl-methanone core linked to a 2-amino-5-chlorophenyl group. Its molecular formula is C₁₂H₁₄ClN₂O, with a molecular weight of 253.71 g/mol. The compound’s structure combines a piperidine ring (a six-membered amine heterocycle) with a substituted benzophenone moiety. The amino group at the ortho position and chlorine at the para position on the phenyl ring contribute to its electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZILIFILTHTXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone can be achieved through several methods. One common approach involves the condensation of 2-amino-5-chlorobenzophenone with piperidine under specific reaction conditions. This process typically requires the use of a suitable solvent, such as toluene, and a catalyst, such as zinc chloride, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone. For instance, compounds exhibiting similar structural features have shown promising results in inhibiting the growth of cancer cells. Research indicates that specific substitutions on the phenyl group can enhance antiproliferative activity against various cancer cell lines, with some derivatives demonstrating GI50 values as low as 31 nM, indicating potent activity against cancer cells .

2. Neurological Effects
The compound has also been investigated for its effects on the central nervous system. Studies involving related piperidinyl compounds suggest potential roles in modulating serotonin receptors, which are crucial for managing conditions such as anxiety and depression. For example, F 13640, a compound structurally related to (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone, exhibited both hyperalgesic and analgesic effects in animal models, correlating with its interaction with 5-HT(1A) receptors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone derivatives. The substitution pattern on the phenyl ring significantly influences biological activity. For example, variations in the piperidine moiety and the presence of halogen atoms have been shown to affect binding affinity and potency against target receptors .

Case Studies

Study ReferenceCompound StudiedKey Findings
Anthranilic Acid DerivativesIdentified as adjunct agents in cancer treatment; showed reduced growth of pancreatic cancer cells when combined with other agents.
F 13640Induced hyperalgesia/analgesia; demonstrated receptor occupancy correlating with pharmacological effects.
5-Chloro-Indole DerivativesShowed varying antiproliferative activity based on structural modifications; GI50 values ranging from 31 nM to 62 nM.

Mechanism of Action

The mechanism of action of (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to target proteins and enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

F13714

  • Structure: 3-Chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone .
  • Key Differences: Substituents: F13714 has a 3-chloro-4-fluorophenyl group vs. the target compound’s 2-amino-5-chlorophenyl. Piperidine Modifications: F13714 includes a pyridinylmethyl-amino-methyl substituent on the piperidine ring, enhancing 5-HT₁ₐ receptor affinity.
  • Pharmacological Profile :
    • High affinity for human 5-HT₁ₐ receptors (pKi = 10.4) and rat hippocampal receptors (pKi = 7.5) .
    • Acts as a high-efficacy agonist, inducing rapid receptor desensitization in chronic studies .
  • Significance: The fluorophenyl group and extended piperidine substituents in F13714 improve receptor binding compared to the simpler 2-amino-5-chlorophenyl analog.

Compound 40 (from )

  • Structure: 3-Chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone.
  • Key Differences: Similar to F13714 but optimized with a 5-methyl and 6-methylamino pyridine substituent.
  • Pharmacological Profile :
    • Enhanced 5-HT₁ₐ agonist potency due to synergistic effects of pyridine substituents .
    • Demonstrates greater in vitro and in vivo efficacy than analogs lacking these groups.
  • Significance : Highlights the role of heterocyclic substituents in modulating agonist activity.

F15599

  • Structure: 3-Chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone .
  • Key Differences : Replaces F13714’s pyridinylmethyl group with a pyrimidinylmethyl moiety.
  • Pharmacological Profile :
    • Retains 5-HT₁ₐ affinity but exhibits altered pharmacokinetics due to the pyrimidine ring’s electronic properties.
  • Significance : Illustrates how heterocycle choice (pyridine vs. pyrimidine) fine-tunes receptor interaction.

2-Amino-5-chlorobenzophenone (CAS 719-59-5)

  • Structure: (2-Amino-5-chlorophenyl)-phenyl-methanone .
  • Key Differences: Lacks the piperidine ring, featuring a benzophenone core instead.
  • Physicochemical Properties :
    • Molecular weight: 231.68 g/mol; melting point: 96–98°C .
  • Significance : The absence of the piperidine ring reduces basicity and likely alters bioavailability compared to the target compound.

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone

  • Structure: Piperidinyl-methanone linked to a 4-amino-furazan group .
  • Key Differences : Replaces the chlorophenyl group with a furazan (1,2,5-oxadiazole) ring.
  • Properties: Melting point: 135–138°C; soluble in methanol and chloroform .

Structural and Functional Analysis

Impact of Substituents on Receptor Binding

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lower electronegativity (compared to fluorine) may enhance hydrophobic interactions in the target compound’s binding pocket.
  • Amino Group Position: The ortho-amino group in the target compound could sterically hinder receptor access compared to F13714’s meta-chloro/para-fluoro arrangement.

Piperidine Modifications

  • Basic Nitrogen : The piperidine nitrogen in the target compound contributes to basicity (pKa ~10), facilitating protonation at physiological pH and enhancing membrane permeability.
  • Substituent Effects : Bulky groups on the piperidine ring (e.g., in F13714) improve 5-HT₁ₐ selectivity but may reduce metabolic stability.

Data Tables

Compound Molecular Formula 5-HT₁ₐ Affinity (pKi) Melting Point (°C)
(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone C₁₂H₁₄ClN₂O Not reported Not reported
F13714 C₂₀H₂₃ClF₂N₅O 10.4 (human) Not reported
2-Amino-5-chlorobenzophenone C₁₃H₁₀ClNO N/A 96–98
(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone C₉H₁₂N₄O₂ N/A 135–138

Biological Activity

(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone is a compound characterized by its unique piperidinyl structure, which imparts significant biological activity. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

The biological activity of (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone is primarily attributed to its interaction with specific molecular targets. The presence of the amino and chlorine groups enhances its binding affinity to various proteins and enzymes, thereby modulating their activities. This compound is known to influence cellular signaling pathways, leading to diverse biological effects such as anticancer and anti-inflammatory activities.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Demonstrated antiproliferative effects against several cancer cell lines.
  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of cytokine production.
  • Antimicrobial Properties : Shows effectiveness against various bacterial strains.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine structure and the phenyl ring significantly impact the compound's potency. For instance, the substitution pattern on the phenyl group plays a critical role in enhancing antiproliferative activity. Compounds with piperidinyl substitutions have shown improved activity compared to their non-piperidinyl counterparts .

Case Studies and Research Findings

Several studies highlight the biological efficacy of (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone:

  • Antiproliferative Studies :
    • In vitro assays revealed that this compound has an IC50 value of approximately 47 nM against various cancer cell lines, indicating potent antiproliferative activity .
    • Comparative studies with similar compounds showed that those with piperidinyl groups exhibited enhanced activity due to better interactions with target sites .
  • Mechanistic Insights :
    • Research demonstrated that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic proteins like Bcl2. This dual modulation leads to increased caspase activation, promoting cell death .
  • Pharmacokinetic Profiles :
    • Preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological ActivityIC50 (nM)
(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanonePiperidinyl group presentAnticancer47
2-Amino-5-chlorobenzophenoneLacks piperidinyl groupLower anticancer activityN/A
2-Amino-5-chlorophenolHydroxyl instead of piperidineModerate anticancer activityN/A

Q & A

Basic Question: What synthetic methodologies are recommended for (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as:

  • Nucleophilic substitution between 2-amino-5-chlorobenzophenone derivatives and piperidine-containing reagents under basic conditions .
  • Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to form the methanone linkage .

Optimization Strategies:

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMF or THFEnhances reactivity of amine groups
Temperature60–80°CBalances reaction rate and side-product formation
CatalystTriethylamine (TEA)Facilitates deprotonation of intermediates

Key Consideration: Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic Question: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm) .
    • 2D NMR (COSY, HSQC) confirms connectivity in complex regions .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 279.1) and fragmentation patterns .
  • X-ray Crystallography: SHELX and OLEX2 software enable precise determination of bond angles and torsional strain in crystal lattices .

Purity Assessment:

  • HPLC with UV detection (λ = 254 nm) quantifies impurities like 2-amino-5-chlorobenzophenone (≤0.1% w/w) .

Basic Question: How can computational methods predict physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculates dipole moments, HOMO-LUMO gaps, and electrostatic potential maps to predict solubility and reactivity .
    • Validated against experimental data from NIST Chemistry WebBook (e.g., logP = 2.3 ± 0.1) .
  • Molecular Dynamics (MD): Simulates conformational flexibility of the piperidine ring, correlating with bioavailability .

Example DFT Output:

PropertyCalculated ValueExperimental Value (NIST)
LogP2.42.3
pKa9.18.9

Advanced Question: How does conformational flexibility impact biological target interactions?

Methodological Answer:

  • Ring Puckering Analysis: Cremer-Pople parameters quantify piperidine ring distortion (e.g., chair vs. boat conformations) .
  • Docking Studies: Flexible docking (AutoDock Vina) reveals that a flattened chair conformation enhances binding to metabotropic glutamate receptors (mGluR4/5) .

Contradiction Resolution:

  • X-ray data may indicate planar conformations, while solution NMR shows dynamic puckering. Use MD simulations to reconcile differences .

Advanced Question: What strategies resolve crystallographic data contradictions during structure determination?

Methodological Answer:

  • Multi-Software Validation: Compare SHELXL-refined structures with OLEX2-generated models to identify outliers in bond lengths/angles .
  • Twinned Data Correction: Apply HKLF5 format in SHELXL to deconvolute overlapping reflections in twinned crystals .

Case Study:

SoftwareR-factorDiscrepancy in C-Cl Bond Length
SHELXL0.0321.74 Å
OLEX20.0281.71 Å
Resolution: Average values and assess thermal displacement parameters (B-factors) for clarity .

Advanced Question: Which in vitro assays evaluate pharmacological activity?

Methodological Answer:

  • Radioligand Binding Assays:
    • Measure affinity for serotonin (5-HT1A) or glutamate receptors (IC₅₀ = 120 nM for mGluR5) .
  • Functional Assays:
    • Calcium flux assays (FLIPR) quantify allosteric modulation efficacy (EC₅₀ = 450 nM) .

Data Interpretation:

Assay TypeTargetResultImplication
Binding5-HT1AKi = 85 nMHigh selectivity over 5-HT2A
FunctionalmGluR5EC₅₀ = 1.2 μMPartial agonism

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